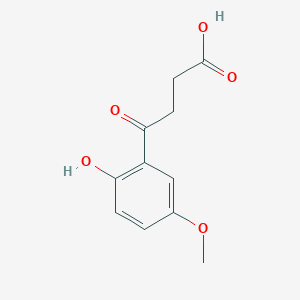

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCLKCOWTYSINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation: The Industrial-Scale Condensation Approach

The most well-documented method for synthesizing 4-aryl-4-oxobutanoic acid derivatives involves a Friedel-Crafts acylation reaction between alkoxybenzenes and succinic anhydride. While the provided sources focus on 4-methoxyphenyl analogs, the methodology is adaptable to di-substituted aromatic systems such as 2-hydroxy-5-methoxyphenyl derivatives with appropriate modifications.

Reaction Mechanism and Substrate Selection

The reaction proceeds via electrophilic aromatic substitution, where succinic anhydride acts as an acylating agent. A Lewis acid catalyst (e.g., aluminum chloride) facilitates the formation of an acylium ion, which reacts with the electron-rich aromatic ring. For 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid, the starting material would ideally be a di-substituted benzene derivative containing both methoxy and protected hydroxy groups (e.g., a methoxy and benzyloxy group). However, the patent data explicitly describes the use of mono-alkoxybenzenes, suggesting that the hydroxy group in the target compound may require post-synthetic deprotection.

Optimized Reaction Conditions

The patent (JP2004182660A) outlines critical parameters for high-yield synthesis:

- Solvent : Dichlorobenzenes (ortho-, meta-, or para-) are essential for isolating the desired regioisomer. Their high polarity and ability to dissolve Lewis acids while precipitating the product enhance para-selectivity. For example, ortho-dichlorobenzene achieves 99% para-isomer purity in 4-methoxyphenyl derivatives.

- Stoichiometry :

- Temperature : Maintained between -20°C and 20°C to suppress oligomerization of succinic anhydride.

Example Protocol (Adapted from JP2004182660A):

- Setup : Combine 500 mL ortho-dichlorobenzene and 147.0 g anhydrous aluminum chloride in a 1 L flask under ice cooling.

- Acylation : Add 52.5 g succinic anhydride, followed by dropwise addition of 54.1 g alkoxybenzene (e.g., 2-methoxy-5-benzyloxybenzene) dissolved in 100 mL ortho-dichlorobenzene.

- Quenching : After 21 hours, pour the mixture into 700 mL ice-cold dilute HCl. Filter precipitated crystals, wash with water and toluene, and dry to isolate the crude product.

Challenges and Solutions

- Regioselectivity : The 2-hydroxy-5-methoxy substitution pattern introduces steric and electronic challenges. Para-substitution dominates in mono-alkoxy systems, but di-substituted substrates may require directing groups or protective strategies.

- Byproduct Formation : Ortho- and meta-isomers are soluble in dichlorobenzene, enabling easy isolation of the para-isomer via filtration.

Post-Synthetic Modification: Hydroxy Group Introduction

Given the absence of direct methods for 2-hydroxy-5-methoxy substrates in the literature, a plausible route involves introducing the hydroxy group after acylation. For instance:

Protective Group Strategy

Analytical Characterization

Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carbonyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 4-oxobutanoic acid, including 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid, have significant anti-inflammatory effects. These compounds have been shown to reduce inflammation in various experimental models. For instance, studies involving carrageenan-induced paw edema in rats demonstrated that these derivatives effectively decreased swelling, suggesting their potential as anti-inflammatory agents in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting this enzyme, the compound may help mitigate neurodegeneration associated with these conditions. This application is particularly relevant given the increasing prevalence of neurodegenerative disorders globally .

In Vivo Studies

In a notable study on anti-inflammatory activity, a series of 4-oxobutanoic acid derivatives were tested for their efficacy in reducing edema in rat models. The results indicated a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Neurodegenerative Disease Models

Another study focused on the neuroprotective effects of these compounds utilized mouse models of Alzheimer's disease. The administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent against Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. The key steps often include:

- Formation of the Oxobutanoic Acid Backbone : This involves the reaction of appropriate phenolic compounds with butyric anhydride or similar reagents.

- Hydroxylation and Methoxylation : Subsequent modifications introduce hydroxyl and methoxy groups at specific positions on the aromatic ring to enhance biological activity.

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Variations

- 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic Acid Molecular Formula: C₁₁H₁₂O₅ (same as the target compound). Key Difference: Methoxy group at position 4 instead of 3. For example, this isomer may favor different tautomeric forms or regioselectivity in heterocyclic synthesis compared to the 5-methoxy derivative .

Alkyl-Substituted Derivatives

- 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic Acid Molecular Formula: C₁₃H₁₆O₄. Key Difference: Propyl group replaces the methoxy group at position 4. Impact: Increased lipophilicity (logP ~2.1 vs. ~1.5 for the methoxy derivative) due to the hydrophobic propyl chain, which could enhance membrane permeability but reduce aqueous solubility .

Halogen-Substituted Derivatives

- 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic Acid Molecular Formula: C₁₀H₉ClO₄. Key Difference: Chlorine atom at position 5. Impact: Electron-withdrawing Cl increases the acidity of the hydroxyl group (pKa ~8.5 vs. ~9.2 for methoxy) and may improve metabolic stability in drug design contexts .

Amino-Linked Derivatives

- 4-((2-Carbamoyl-5-methylphenyl)amino)-4-oxobutanoic Acid Molecular Formula: C₁₂H₁₃N₂O₄. Key Difference: Amino group bridges the phenyl ring and butanoic acid chain, with a carbamoyl substituent. Impact: Introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., ~25 mg/mL in water vs. <5 mg/mL for the target compound) .

Heterocyclic Derivatives

- 4-[3-(4-Methoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic Acid Molecular Formula: C₁₈H₁₇N₂O₄S. Key Difference: Incorporation of a thienyl-pyrazolyl heterocycle. Impact: Extended π-system improves binding affinity in enzyme inhibition assays (e.g., IC₅₀ values in nM range for kinase targets) .

Comparative Data Table

Biological Activity

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid, identified by its CAS number 75501-54-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a hydroxyl group and a methoxy group, contributing to its reactivity and biological properties. The molecular formula is CHO, with a molecular weight of 222.24 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the hydroxyl group allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit activity against various pathogens, including bacteria and fungi.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antioxidant and Anti-inflammatory Activities

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. It was shown to lower levels of malondialdehyde (MDA) and increase glutathione (GSH) levels in treated cells, indicating a potent antioxidant effect . -

Antimicrobial Activity

In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited moderate antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 100 µg/mL to 400 µg/mL . -

Cytotoxicity in Cancer Models

The cytotoxic effects were evaluated on various cancer cell lines, including HeLa and MCF-7. The compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. IC values were determined to be around 25 µM for HeLa cells .

Discussion

The diverse biological activities exhibited by this compound suggest that it could serve as a lead compound for further drug development. Its antioxidant properties may be particularly beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders.

Furthermore, its antimicrobial and anticancer properties warrant additional exploration through clinical trials to establish efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally related 4-aryl-4-oxobutanoic acids typically involves Knoevenagel condensation followed by hydrolysis and decarboxylation. For example, 4-(2-fluorophenyl)-4-oxobutanoic acid is synthesized via Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl acetoacetate under alkaline conditions . Adapting this method, 2-hydroxy-5-methoxybenzaldehyde could serve as the starting material. Key optimizations include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalyst : Piperidine or ammonium acetate for efficient condensation.

- Workup : Acidic hydrolysis (HCl/H₂O) to cleave the ester to the carboxylic acid.

Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity by ¹H NMR (e.g., δ ~2.60–2.80 for CH₂ groups, δ ~3.68 for OCH₃) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- ¹H NMR : Identify substituents (e.g., methoxy protons at δ 3.6–3.8, aromatic protons at δ 6.5–7.5) and confirm the absence of residual solvents (e.g., methanol at δ 3.3) .

- HPLC : Quantify purity using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- FT-IR : Detect carbonyl stretches (ketone: ~1700 cm⁻¹, carboxylic acid: ~2500–3300 cm⁻¹ broad) .

Q. What safety precautions are essential when handling this compound?

Based on GHS classifications for structurally similar acids:

- Hazard codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE : Gloves (nitrile), safety goggles, and fume hood for dust/aerosol control.

- Waste disposal : Neutralize with bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How does the electronic effect of the 2-hydroxy-5-methoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-donating methoxy group (-OCH₃) at the para position activates the aromatic ring toward electrophilic attack, while the ortho-hydroxy group (-OH) can act as a directing group. For NAS reactions (e.g., replacing -OH with halogens):

- Regioselectivity : The ortho/para-directing effects of -OH and -OCH₃ must be balanced. Computational studies (DFT) can predict preferred sites.

- Experimental validation : Use iodine monochloride (ICl) in acetic acid to introduce iodine at the activated position, monitored by LC-MS .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. no activity) be resolved?

Discrepancies may arise from:

- Assay variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).

- Structural analogs : Compare with 4-(5-cyclopentyl-2-hydroxyphenyl)-4-oxobutanoic acid, which shows cholinergic activity .

- Purity : Ensure >95% purity via HPLC and confirm the absence of cytotoxic impurities (e.g., residual Pd in cross-coupled derivatives) .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacological studies?

Q. How can regioselective reduction of the ketone group be achieved without affecting the aromatic hydroxyl groups?

- Catalytic hydrogenation : Use Pd/C (5%) in ethanol under mild H₂ pressure (1 atm) to reduce the ketone to a secondary alcohol.

- Protection/deprotection : Temporarily protect -OH groups as acetyl esters (acetic anhydride/pyridine), then deprotect with NaOH/MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.